molecular formula C17H15NO3 B5545681 3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide CAS No. 5360-28-1

3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide

Cat. No.: B5545681
CAS No.: 5360-28-1
M. Wt: 281.30 g/mol
InChI Key: SNIXRRLICYCCRP-VQHVLOKHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide typically involves the reaction of 3-benzo[1,3]dioxol-5-yl acrylamide with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

  • 3-Benzo[1,3]dioxol-5-yl-N-cyclopropyl-acrylamide
  • N-Benzo[1,3]dioxol-5-yl-3-(4-isobutyl-phenyl)-acrylamide
  • N-Benzo[1,3]dioxol-5-yl-3-(2,4-dimethyl-phenyl)-acrylamide

Comparison: Compared to these similar compounds, 3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide is unique due to the presence of the o-tolyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-4-2-3-5-14(12)18-17(19)9-7-13-6-8-15-16(10-13)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIXRRLICYCCRP-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351158
Record name ST50183046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5360-28-1
Record name ST50183046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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